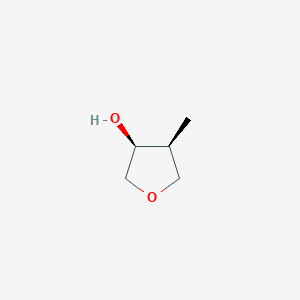

顺式-4-甲基四氢呋喃-3-醇

描述

cis-4-Methyltetrahydrofuran-3-ol is a compound that falls within the category of tetrahydrofuran derivatives. These compounds are of significant interest due to their presence in various natural products and their utility in pharmaceuticals, fragrances, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives, including those similar to cis-4-Methyltetrahydrofuran-3-ol, has been explored in several studies. For instance, the synthesis of isomeric epoxydiols and rearrangement products such as cis- and trans-3-methyl-3,4-dihydroxytetrahydrofuran has been reported, which are key intermediates in isoprene atmospheric oxidation . Additionally, the diastereoselective synthesis of cis-2,5-disubstituted-3-methylenetetrahydrofurans has been achieved through Pd(0)-catalyzed cyclization, which is relevant to the synthesis of complex natural products like amphidinolide K . Moreover, the assignment of cis-trans configuration to symmetrical tetrahydrofurans has been established through synthesis from optically active secondary alcohols .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives is characterized by the presence of a five-membered ring containing an oxygen atom. The stereochemistry of these compounds is crucial, as evidenced by the assignment of cis-trans configurations to constitutionally symmetrical tetrahydrofurans . The synthesis of homochiral homo-oligomers of cis-γ-methoxy-substituted cis- and trans-furanoid-β-amino acids further illustrates the importance of stereochemistry in these molecules .

Chemical Reactions Analysis

Tetrahydrofuran derivatives undergo various chemical reactions. For example, cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones can be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing the reactivity of these compounds in forming bicyclic structures and their potential in drug design . The preparation of cis- and trans-2-methyltetrahydrofuran-3-thiol acetates from (E)-3-penten-1-ol through oxidation and subsequent nucleophilic substitution reactions demonstrates the versatility of tetrahydrofuran derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran derivatives are influenced by their stereochemistry. For instance, the odour properties of the four stereoisomers of 2-hexyl-4-acetoxytetrahydrofuran vary significantly, indicating the impact of molecular configuration on sensory characteristics . The preparation of enantiomerically pure cis- and trans-3-(diphenylphosphino)-4-hydroxytetrahydrofurans from L-ascorbic acid and D-isoascorbic acid highlights the importance of chirality in determining the properties of these compounds .

科学研究应用

合成和气味

已经报道了从 (E)-3-戊烯-1-醇制备顺式和反式-2-甲基四氢呋喃-3-硫醇乙酸酯,提供了对合成过程和这些化合物的独特气味特征的见解。这项研究对气味特征的理解和相关化合物的合成具有影响 (Dai 等人,2014)。

立体选择性合成

顺式-3-苄氧基-4-(2-甲磺酰氧基乙基)氮杂环丁烷-2-酮已被用作合成顺式-2-氧杂-6-氮杂双环[3.2.0]庚烷-7-酮的起始产物,为这些化合物的制备提供了一种新方法。这项研究为药物设计领域做出了贡献,展示了一种合成潜在有前途的化合物的替代方法 (Mollet, D’hooghe, & Kimpe, 2012)。

酸催化反应

甲醛与丁烯-1 在乙酸溶液中的酸催化反应产生各种产物,包括顺式-4-乙酰氧基-3-甲基四氢吡喃。这项研究有助于理解反应机理和此类化学过程中的产物形成 (Hirai, Sasaki, & Matsumoto, 1972)。

钯诱导环化

关于钯诱导环化合成顺式-2,5-二取代-3-亚甲基四氢呋喃的研究展示了一个非对映选择性合成过程,该过程在两栖环酮 K 等复杂分子结构的创建中具有实际应用 (Williams & Meyer, 1999)。

乙烯缩醛重排

对 4,5-二氢-1,3-二噁戊环的刘易斯酸催化重排的研究表明顺式和反式-2,3-二取代四氢呋喃衍生物的形成。这项研究对于复杂有机化合物的立体选择性合成具有重要意义 (Ghosh & Belcher, 2020)。

环氧系统中的羟基参与

对反式和顺式环氧戊烷-1-醇的酸催化重排的研究提供了对环醚形成的见解,表明优先形成四氢呋喃。这项研究增加了对羟基参与化学重排的理解 (Coxon, Hartshorn, & Swallow, 1973)。

安全和危害

属性

IUPAC Name |

(3S,4S)-4-methyloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIORKUEZVVKEL-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

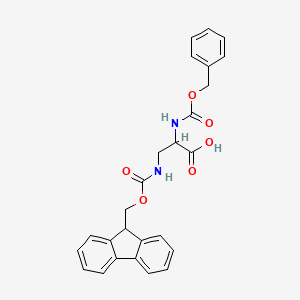

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

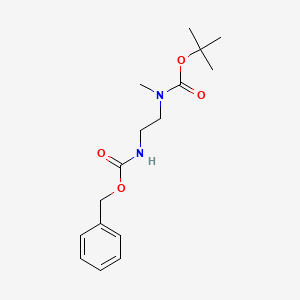

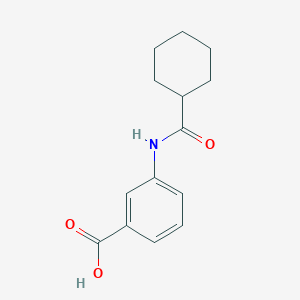

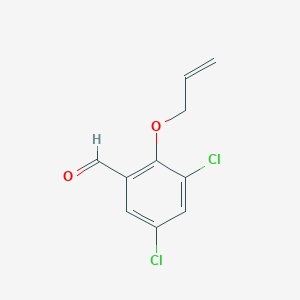

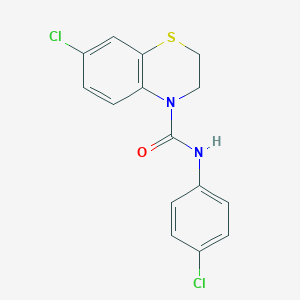

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B3034502.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)

![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)